
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline
Overview
Description
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline: is an organic compound that belongs to the class of diarylamines It is characterized by the presence of bromine atoms on the phenyl rings and a central aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline typically involves a multi-step process:
Bromination: The initial step involves the bromination of biphenyl to introduce bromine atoms at the para positions.
Amination: The brominated biphenyl is then subjected to amination using aniline under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the bromination and amination reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a de-brominated product.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: De-brominated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their biological activity.
Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: The compound is primarily used in the electronics industry for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline exerts its effects is primarily through its electronic properties. The bromine atoms and the aniline structure contribute to the compound’s ability to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved are related to its interaction with other organic molecules and materials in electronic applications.
Comparison with Similar Compounds
N,N-diphenyl-4-(4-phenylphenyl)aniline: Lacks the bromine atoms, resulting in different electronic properties.
N,N-bis(4-chlorophenyl)-4-(4-phenylphenyl)aniline: Contains chlorine atoms instead of bromine, affecting its reactivity and applications.
N,N-bis(4-fluorophenyl)-4-(4-phenylphenyl)aniline: Contains fluorine atoms, leading to different chemical and physical properties.
Uniqueness: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications in organic electronics. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZUIKXDANVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



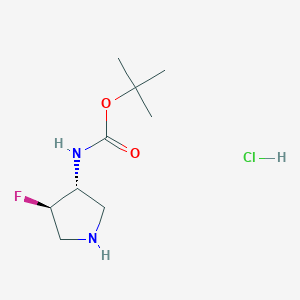
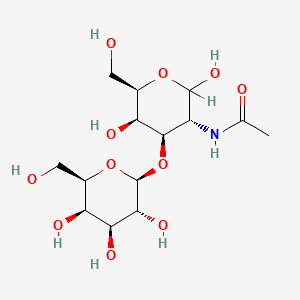

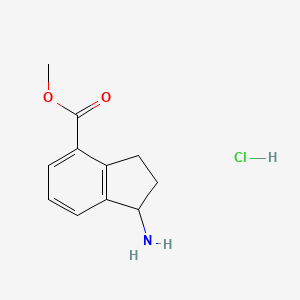


![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)
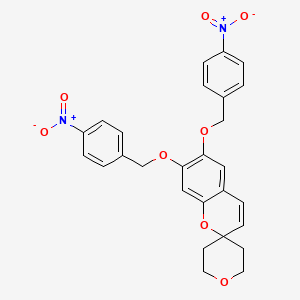



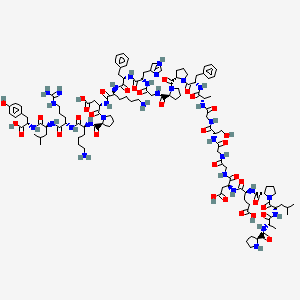
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
